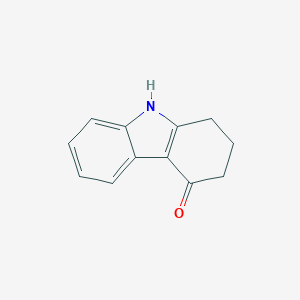

2,3-dihydro-1H-carbazol-4(9H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXKDTZEIWTHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290622 | |

| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-52-6 | |

| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-dihydro-1H-carbazol-4(9H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydro-1H-carbazol-4(9H)-one, a tricyclic heterocyclic compound, is a significant scaffold in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceutical agents. Its carbazole core is associated with a range of biological activities, including potent antimycobacterial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound is a stable, solid organic compound. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 15128-52-6 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO | [1][3] |

| Molecular Weight | 185.22 g/mol | [1][3] |

| Appearance | Off-white to beige solid | [3] |

| Melting Point | 224-226 °C | [1] |

| Boiling Point | 386.3 ± 11.0 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO (with heating) and Methanol | [3] |

| Stability | Stable under proper storage conditions | [1] |

| Incompatibilities | Oxidizing agents | [1] |

Synthesis

The most common and effective method for the synthesis of this compound is the Fischer indole synthesis . This reaction involves the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde, in this case, phenylhydrazine and 1,3-cyclohexanedione.

General Experimental Protocol: Fischer Indole Synthesis

A general procedure for the synthesis of tetrahydrocarbazoles using an ionic liquid catalyst is described below. This method offers high yields and operational simplicity.[4]

Materials:

-

Phenylhydrazine hydrochloride

-

1,3-Cyclohexanedione

-

1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (ionic liquid catalyst)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine equivalent moles of phenylhydrazine hydrochloride and 1,3-cyclohexanedione.

-

Add the ionic liquid catalyst, [bmim(BF4)] (e.g., 20 mol%), and methanol as a solvent.

-

Reflux the reaction mixture on a water bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 8:2 v/v) to yield pure this compound.[4]

Figure 1: General workflow for the Fischer indole synthesis of this compound.

Reaction Mechanism: Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Formation of a phenylhydrazone from the reaction of phenylhydrazine and 1,3-cyclohexanedione.

-

Tautomerization of the phenylhydrazone to its enamine form.

-

A[5][5]-sigmatropic rearrangement (Claisen-like) under acidic conditions.

-

Loss of ammonia and subsequent cyclization to form the aromatic indole ring system.

Figure 2: Key steps in the Fischer indole synthesis mechanism.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift Ranges (ppm) |

| ¹H NMR | Aromatic protons: 7.0-8.5 (multiplets)N-H proton: 8.0-12.0 (broad singlet)Aliphatic protons (cyclohexanone ring): 2.0-3.5 (multiplets) |

| ¹³C NMR | Carbonyl carbon (C=O): 190-200Aromatic carbons: 110-155Aliphatic carbons: 20-40 |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3200-3500 (broad) |

| C=O Stretch (Ketone) | 1660-1700 (strong) |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 185.22). Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, as well as cleavage of the cyclohexanone ring.

Reactivity

This compound exhibits reactivity characteristic of its constituent functional groups: the secondary aromatic amine, the ketone, and the electron-rich carbazole nucleus.

-

N-H Acidity and Alkylation/Acylation: The nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.

-

Ketone Chemistry: The carbonyl group can undergo typical ketone reactions such as reduction to the corresponding alcohol, reductive amination, and condensation reactions at the alpha-position.

-

Electrophilic Aromatic Substitution: The carbazole ring is susceptible to electrophilic substitution, with the positions on the benzene ring being the most likely sites of reaction.

-

Oxidation: The compound is incompatible with strong oxidizing agents, which can lead to decomposition.[1]

Biological Activity

The carbazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6] this compound and its derivatives have demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis.[6][7]

Mechanism of Antimycobacterial Action

While the precise mechanism of action for this compound is not fully elucidated, many carbazole alkaloids are known to exert their antimycobacterial effects by interfering with essential cellular processes in the bacterium. Potential mechanisms include:

-

Inhibition of Cell Wall Synthesis: This is a common target for many antitubercular drugs.[8]

-

Interference with DNA Gyrase: Some heterocyclic compounds inhibit this essential enzyme, preventing DNA replication.

-

Disruption of Efflux Pumps: By inhibiting efflux pumps, the compound may increase the intracellular concentration of itself or other co-administered drugs.

Further research is required to pinpoint the specific molecular targets of this compound in Mycobacterium tuberculosis.

Figure 3: Potential antimycobacterial mechanisms of action for carbazole derivatives.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new therapeutic agents, particularly for the treatment of tuberculosis. This guide has summarized its core chemical properties, provided a detailed synthesis protocol, and outlined its spectroscopic characteristics and biological activity. Further investigation into its specific reactivity and mechanism of action will undoubtedly open new avenues for its application in medicinal chemistry.

References

- 1. This compound | CAS#:15128-52-6 | Chemsrc [chemsrc.com]

- 2. 15128-52-6|this compound|BLD Pharm [bldpharm.com]

- 3. 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one | 15128-52-6 [chemicalbook.com]

- 4. acgpubs.org [acgpubs.org]

- 5. 2,3,4,9-tetrahydro-1H-carbazol-1-one | C12H11NO | CID 285865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-tuberculosis activity and structure-activity relationships of oxygenated tricyclic carbazole alkaloids and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

Elucidation of the Molecular Architecture: A Technical Guide to 2,3-dihydro-1H-carbazol-4(9H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-dihydro-1H-carbazol-4(9H)-one, a key heterocyclic scaffold in medicinal chemistry. This document details the physicochemical properties, spectroscopic characterization, and synthetic pathways of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

This compound, with the chemical formula C₁₂H₁₁NO, is a tricyclic ketone.[1] Its structure is foundational for a variety of biologically active molecules.[2] Below is a summary of its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| CAS Number | 15128-52-6 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 224-226 °C | |

| Boiling Point | 386.3 ± 11.0 °C at 760 mmHg | |

| Flash Point | 194.5 ± 26.7 °C | |

| Density | 1.3 ± 0.1 g/cm³ |

Spectroscopic Data Interpretation:

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.2 | m | 4H | Ar-H |

| ~ 7.8 | br s | 1H | N-H |

| ~ 2.8 | t | 2H | -CH₂- (adjacent to C=O) |

| ~ 2.5 | t | 2H | -CH₂- |

| ~ 2.1 | p | 2H | -CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 195 | C=O |

| ~ 150 - 110 | Ar-C |

| ~ 40 | -CH₂- |

| ~ 25 | -CH₂- |

| ~ 23 | -CH₂- |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch |

| ~ 3100-3000 | Medium | Ar C-H Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~ 1680 | Strong | C=O Stretch (Ketone) |

| ~ 1600, 1470 | Medium-Strong | C=C Stretch (Aromatic) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular Ion) |

| 156 | [M - CO - H]⁺ |

| 130 | [M - C₃H₅O]⁺ |

| 103 | [C₇H₅N]⁺ |

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of this compound and its derivatives is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine and a cyclic ketone.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established procedures for the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles.[4]

Materials:

-

Phenylhydrazine hydrochloride

-

1,3-Cyclohexanedione

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

A solution of phenylhydrazine hydrochloride and 1,3-cyclohexanedione is prepared in a mixture of ethanol and water.

-

The reaction mixture is stirred at room temperature for several hours to form the phenylhydrazone intermediate.

-

Glacial acetic acid is added as a catalyst, and the mixture is refluxed for an extended period (typically 5-14 hours).

-

Upon cooling, the reaction mixture is poured into water to precipitate the crude product.

-

The crude product is collected by filtration and washed with water.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Visualizations

To further elucidate the structure and synthesis of this compound, the following diagrams are provided.

Caption: Molecular Structure of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of 2,3-dihydro-1H-carbazol-4(9H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dihydro-1H-carbazol-4(9H)-one, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics, experimental protocols for its synthesis and analysis, and visual diagrams to illustrate key processes.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete, publicly available, and explicitly assigned peak list for this compound is not readily found in the searched literature, data for closely related tetrahydrocarbazoles allows for a reliable prediction of the expected chemical shifts and splitting patterns. The synthesis of various tetrahydrocarbazoles is often confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | br s | 1H | N-H |

| ~ 7.2 - 7.6 | m | 4H | Aromatic protons |

| ~ 2.8 - 3.0 | t | 2H | -CH₂-C=O |

| ~ 2.5 - 2.7 | t | 2H | Ar-CH₂- |

| ~ 2.0 - 2.2 | m | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O |

| ~ 140 - 150 | Quaternary aromatic carbons |

| ~ 110 - 130 | Aromatic CH carbons |

| ~ 40 | -CH₂-C=O |

| ~ 20 - 30 | Aliphatic -CH₂- carbons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are expected to arise from the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the carbonyl group.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, broad | N-H stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O (ketone) stretch |

| ~ 1600, 1470 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (molar mass: 185.22 g/mol ), the molecular ion peak is a key identifier.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 185 | High | [M]⁺ (Molecular ion) |

| 156 | Medium | [M - CO - H]⁺ |

| 130 | Medium | [M - C₃H₅O]⁺ |

| 103 | Low | Further fragmentation |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles and their derivatives, including tetrahydrocarbazoles.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.

Materials:

-

Phenylhydrazine hydrochloride

-

1,3-Cyclohexanedione

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

Procedure:

-

A mixture of phenylhydrazine hydrochloride and an equimolar amount of 1,3-cyclohexanedione is prepared.

-

The mixture is dissolved in a suitable solvent, typically ethanol or glacial acetic acid.

-

A catalytic amount of a Brønsted acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) is added to the reaction mixture.

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis Protocols

General procedures for acquiring the spectroscopic data are as follows:

¹H and ¹³C NMR Spectroscopy:

-

The purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

The obtained data is processed, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Electron Ionization (EI) is a common method for this type of molecule, providing a characteristic fragmentation pattern.

-

The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Visual Diagrams

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationships between the compound, its structure, properties, and applications.

References

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Evaluation of Novel Carbazole-Based Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The intricate chemical scaffolds found in nature have long been a cornerstone of drug discovery, providing a rich source of bioactive compounds with therapeutic potential. Among these, carbazole-based alkaloids, a class of heterocyclic aromatic compounds, have emerged as a particularly promising area of research.[1][2] Isolated from a variety of natural sources, including plants of the Rutaceae family, these alkaloids exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This in-depth technical guide provides a comprehensive overview of the discovery of novel carbazole-based alkaloids, detailing experimental protocols for their isolation and characterization, presenting quantitative biological data, and visualizing their mechanisms of action through key signaling pathways.

Quantitative Biological Activity of Novel Carbazole Alkaloids

The therapeutic potential of newly discovered carbazole alkaloids is primarily assessed through rigorous quantitative analysis of their biological activity. This typically involves determining their cytotoxic effects against various cancer cell lines and their inhibitory activity against microbial pathogens. The data presented in the following tables summarizes the efficacy of several recently identified or synthesized carbazole-based compounds, providing a comparative basis for future drug development efforts.

Table 1: Cytotoxic Activity of Novel Carbazole Alkaloids Against Human Cancer Cell Lines

| Compound Name | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| Mahanine | MCF-7 | Breast Cancer | ≤5.0 µg/mL | [6] |

| HeLa | Cervical Cancer | ≤5.0 µg/mL | [6] | |

| P388 | Murine Leukemia | ≤5.0 µg/mL | [6] | |

| Murrayanine | A549 | Lung Adenocarcinoma | 9 µM | [6] |

| SCC-25 | Oral Squamous Carcinoma | 15 µM | [6] | |

| Isomahanine | CLS-354 | Oral Squamous Carcinoma | ~15 µM | [6] |

| Murrayazoline | DLD-1 | Colon Cancer | 5.7 µM | [6] |

| O-methylmurrayamine A | DLD-1 | Colon Cancer | 17.9 µM | [6] |

| Murrastinine-C | HL-60 | Promyelocytic Leukemia | < 20 mg/mL | |

| HeLa | Cervical Cancer | < 20 mg/mL | ||

| Murrayatanine-A | HL-60 | Promyelocytic Leukemia | < 20 mg/mL | |

| HeLa | Cervical Cancer | < 20 mg/mL | ||

| Euchrestifoline E | HepG2 | Liver Cancer | 4.7 µM | [7] |

| Euchrestifoline F | HepG2 | Liver Cancer | 8.3 µM | [7] |

Table 2: Antimicrobial Activity of Novel Carbazole Derivatives

| Compound | Bacterial/Fungal Strain | MIC Value (µg/mL) |

| Compound 8f | S. aureus | 0.5 |

| MRSA | 1 | |

| E. coli | 2 | |

| C. albicans | 1 | |

| Compound 9d | S. aureus | 1 |

| MRSA | 2 | |

| E. coli | 2 | |

| C. albicans | 2 |

Experimental Protocols

The discovery and validation of novel carbazole alkaloids rely on a series of meticulous experimental procedures. This section provides detailed methodologies for the key experiments involved in the isolation, purification, structure elucidation, and biological evaluation of these compounds.

Isolation and Purification of Carbazole Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of carbazole alkaloids from their natural plant sources, such as the leaves and stems of Murraya species.

Materials:

-

Air-dried and powdered plant material (e.g., Murraya koenigii leaves)

-

Solvents: Petroleum ether, ethanol, chloroform, methanol, ethyl acetate, hexane

-

Hydrochloric acid (HCl), dilute

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Soxhlet apparatus (optional for continuous extraction)

Procedure:

-

Extraction:

-

Maceration: Soak the powdered plant material in ethanol or methanol at room temperature for 48-72 hours with occasional stirring.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol) in a Soxhlet apparatus for 6-8 hours.

-

-

Concentration: Concentrate the resulting crude extract using a rotary evaporator under reduced pressure to remove the solvent.

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Dissolve the crude extract in dilute hydrochloric acid. This protonates the basic nitrogen atoms of the alkaloids, making them water-soluble.

-

Filter the acidic solution to remove non-alkaloidal, acid-insoluble compounds.

-

Basify the filtrate by adding ammonium hydroxide or sodium hydroxide until the pH is approximately 9-10. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

-

Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as chloroform or ethyl acetate. The free alkaloids will partition into the organic layer.

-

Collect the organic layers and concentrate them using a rotary evaporator to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Column Chromatography: Pack a glass column with silica gel suspended in a non-polar solvent (e.g., hexane or petroleum ether). Load the crude alkaloid fraction onto the top of the column. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate to hexane).

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the same compound, as indicated by their TLC profiles.

-

Recrystallization: Further purify the isolated compounds by recrystallization from a suitable solvent or solvent mixture to obtain pure crystalline alkaloids.

-

Structure Elucidation of Novel Carbazole Alkaloids

The precise chemical structure of a newly isolated carbazole alkaloid is determined using a combination of spectroscopic techniques.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker, 400 or 500 MHz)

-

Mass Spectrometer (MS) (e.g., ESI-MS, HRESIMS)

-

Infrared (IR) Spectrometer (e.g., FT-IR)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare solutions of the purified alkaloid in appropriate deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS, IR, and UV-Vis, prepare dilute solutions in suitable solvents (e.g., methanol, acetonitrile).

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. These experiments provide detailed information about the proton and carbon framework of the molecule, including connectivity and spatial relationships.

-

Mass Spectrometry: Obtain the mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometry (HRESIMS) provides the exact mass, which allows for the determination of the molecular formula.[7][8]

-

Infrared Spectroscopy: Record the IR spectrum to identify the presence of key functional groups, such as N-H, C=O, O-H, and aromatic C-H bonds.[9]

-

UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum to identify the chromophoric system, which is characteristic of the carbazole nucleus.[7][8]

-

-

Data Interpretation: Analyze the collective spectroscopic data to piece together the complete chemical structure of the novel carbazole alkaloid.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

Test carbazole alkaloids (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the carbazole alkaloids in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of Core Concepts

To better understand the logical flow of the discovery process and the potential mechanisms of action of novel carbazole alkaloids, the following diagrams have been generated using the DOT language.

Caption: General workflow for the discovery of novel carbazole alkaloids.

Caption: Hypothesized anticancer signaling pathway of a novel carbazole alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukm.my [ukm.my]

An In-depth Technical Guide on the Physical and Chemical Stability of 2,3-dihydro-1H-carbazol-4(9H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 2,3-dihydro-1H-carbazol-4(9H)-one, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiemetic drug ondansetron. Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details its known physical and chemical properties, outlines experimental protocols for forced degradation studies, and discusses potential degradation pathways.

Physicochemical Properties

This compound, also known as 4-oxo-1,2,3,4-tetrahydrocarbazole, is a solid with the following key physical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Melting Point | 224-226 °C | [1] |

| Boiling Point | 386.3 ± 11.0 °C at 760 mmHg | [1] |

| Flash Point | 194.5 ± 26.7 °C | [1] |

| Appearance | White to light yellow powder or crystal | [2] |

Under standard storage conditions, this compound is considered to be stable.[1] It should be stored in a cool, dark place in a tightly sealed container, away from oxidizing agents.[1]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug intermediate. While specific forced degradation data for this compound is not extensively available in public literature, the protocols for similar molecules, particularly ondansetron, provide a robust framework for designing such studies. The following are detailed methodologies for conducting forced degradation studies based on established practices and regulatory guidelines.[3][4][5]

General Procedure

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water). Aliquots of this stock solution are then subjected to various stress conditions. Samples are withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Acidic Hydrolysis

-

Reagent: 0.1 N Hydrochloric Acid (HCl)

-

Procedure: Mix an equal volume of the stock solution with 0.1 N HCl. The mixture is then heated at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., up to 24 hours). Samples are withdrawn at various time points, cooled to room temperature, and neutralized with an equivalent concentration of sodium hydroxide (NaOH) before analysis.

Basic Hydrolysis

-

Reagent: 0.1 N Sodium Hydroxide (NaOH)

-

Procedure: Mix an equal volume of the stock solution with 0.1 N NaOH. The mixture is heated at a controlled temperature (e.g., 60-80°C) for a specified period. Samples are withdrawn, cooled, and neutralized with an equivalent concentration of HCl prior to analysis.

Oxidative Degradation

-

Reagent: 3-30% Hydrogen Peroxide (H₂O₂)

-

Procedure: Treat the stock solution with a solution of hydrogen peroxide. The reaction is typically carried out at room temperature for a period of up to 24 hours, protected from light. Samples are withdrawn and analyzed at different intervals.

Thermal Degradation

-

Procedure (Solid State): A sample of the solid compound is placed in a controlled temperature oven (e.g., 60-80°C) for an extended period. Samples are withdrawn periodically, dissolved in a suitable solvent, and analyzed.

-

Procedure (Solution State): The stock solution is heated in a controlled temperature bath. Samples are withdrawn at various time points, cooled, and analyzed.

Photolytic Degradation

-

Procedure: Expose the stock solution and a solid sample to a light source that provides both ultraviolet (UV) and visible light, as per ICH Q1B guidelines. A typical exposure would be 1.2 million lux hours and 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions. Samples are then analyzed and compared.

The following diagram illustrates a general workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound and degradation studies of related compounds like ondansetron, several potential degradation pathways can be postulated.

The carbazole ring system is generally stable; however, the tetrahydro-4-one moiety introduces potential sites for degradation. The ketone functionality and the adjacent methylene groups are susceptible to oxidation. The secondary amine within the carbazole ring can also be a site for oxidative reactions. Under hydrolytic conditions, especially at elevated temperatures, ring opening or rearrangement reactions could occur, although this is less likely given the stability of the carbazole core.

The following diagram outlines a potential degradation pathway under oxidative conditions, leading to the formation of an aromatic carbazolone.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a suitable wavelength (e.g., determined by UV scan of the parent compound) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

The development of such a method would involve stressing the compound under various conditions and ensuring that all degradation product peaks are well-resolved from the parent peak and from each other.

The logical relationship for developing a stability-indicating method is depicted below.

Conclusion

This compound is a chemically stable compound under normal storage conditions. However, like any active pharmaceutical intermediate, it is susceptible to degradation under stress conditions. A thorough understanding of its stability profile through forced degradation studies is paramount for the development of robust and safe pharmaceutical products. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers and drug development professionals to assess the stability of this important molecule and to ensure the quality of the final drug substance. Further studies are warranted to generate specific quantitative degradation data and to fully elucidate the structures of its degradation products.

References

Molecular weight and formula of 2,3-dihydro-1H-carbazol-4(9H)-one

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-carbazol-4(9H)-one, a key intermediate in pharmaceutical synthesis, particularly in the development of antiemetic drugs. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as 1,2,3,4-tetrahydrocarbazol-4-one, is a tricyclic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 15128-52-6 |

| Molecular Formula | C₁₂H₁₁NO[1][2][3] |

| Molecular Weight | 185.22 g/mol [1][2][3] |

| Melting Point | 224-226 °C[3] |

| Boiling Point | 386.3±11.0 °C at 760 mmHg[3] |

| Flash Point | 194.5±26.7 °C[3] |

| Appearance | White to off-white crystalline solid |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone.

Fischer Indole Synthesis Protocol

A common and efficient method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[4] This reaction produces the indole ring system from a phenylhydrazine and a carbonyl compound, such as a ketone or aldehyde, in an acidic environment.[4]

Materials:

-

Phenylhydrazine hydrochloride

-

1,3-Cyclohexanedione

-

Zinc chloride (ZnCl₂) or another suitable acid catalyst

-

Solvent (e.g., glacial acetic acid, methanol)

Procedure:

-

Formation of the Monophenylhydrazone: 1,3-Cyclohexanedione is reacted with phenylhydrazine hydrochloride.[5] One of the carbonyl groups of the dione condenses with the phenylhydrazine to form a monophenylhydrazone intermediate.[5]

-

Cyclization and Rearrangement: The monophenylhydrazone is then subjected to cyclization and rearrangement in the presence of an acid catalyst like zinc chloride.[5] This step, characteristic of the Fischer indole synthesis, leads to the formation of the 1,2,3,9-tetrahydro-4H-carbazol-4-one ring structure.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

A greener synthesis approach has also been reported using an ionic liquid, [bmim(BF4)], as both a catalyst and solvent, which can offer high yields and easier product isolation.[6]

Application in Drug Development

This compound is a crucial building block in the synthesis of Ondansetron, a potent 5-HT₃ receptor antagonist used for the prevention of nausea and vomiting caused by chemotherapy and radiotherapy.[7][8]

Synthetic Workflow: Ondansetron Synthesis

The following diagram illustrates the synthetic pathway from this compound to Ondansetron.

Caption: Synthetic pathway to Ondansetron.

Biological Significance

The biological activity of this compound is primarily realized through its derivatives. As the core scaffold of Ondansetron and other related compounds, it is integral to the development of selective 5-HT₃ receptor antagonists.[5][8] The tetrahydrocarbazole moiety provides the necessary structural framework for binding to the serotonin type 3 receptor, thereby blocking the action of serotonin and preventing the induction of nausea and vomiting. While the compound itself is not the active pharmacological agent, its chemical structure is the foundation for a class of therapeutically important drugs. Some carbazole derivatives have also been reported to possess antimycobacterial activity.[2]

Conclusion

This compound is a well-characterized organic molecule with significant importance in medicinal chemistry and drug development. Its straightforward synthesis via the Fischer indole reaction and its role as a key precursor to the widely used antiemetic drug Ondansetron highlight its value to the pharmaceutical industry. Further research into the derivatization of this carbazole core may lead to the discovery of new therapeutic agents with a range of biological activities.

References

- 1. 15128-52-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one | 15128-52-6 [chemicalbook.com]

- 3. This compound | CAS#:15128-52-6 | Chemsrc [chemsrc.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. journal.hep.com.cn [journal.hep.com.cn]

- 6. acgpubs.org [acgpubs.org]

- 7. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Methodological & Application

Synthesis of 2,3-Dihydro-1H-carbazol-4(9H)-one from Cyclohexanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-dihydro-1H-carbazol-4(9H)-one, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, cyclohexanone. The synthesis involves a multi-step pathway, and this guide outlines the primary routes, complete with experimental procedures, quantitative data, and workflow visualizations.

Introduction

This compound, also known as 1,2,3,9-Tetrahydro-4H-carbazol-4-one, is a crucial building block in the synthesis of prominent pharmaceutical agents, including the antiemetic drug Ondansetron and the cardiovascular medication Carvedilol.[1][2] The carbazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities such as antimicrobial, anticancer, and neuroprotective properties.[3]

The synthesis of this compound from cyclohexanone is not a single-step reaction but requires the initial conversion of cyclohexanone into a more functionalized intermediate. This document details two primary synthetic strategies:

-

The Japp-Klingemann-Fischer Indole Synthesis Route: This pathway involves the initial formylation of cyclohexanone, followed by a Japp-Klingemann reaction with a diazonium salt to form a hydrazone, which is then cyclized via Fischer indole synthesis.

-

The Cyclohexane-1,2-dione Intermediate Route: This method proceeds through the oxidation of cyclohexanone to cyclohexane-1,2-dione, which then undergoes a condensation and cyclization reaction with phenylhydrazine.

Synthetic Strategies and Key Reactions

The overall synthetic approach involves the transformation of the cyclohexanone ring into a suitable precursor for the annulation of the indole moiety. The key reactions involved are the Fischer indole synthesis and the Japp-Klingemann reaction.

The Fischer indole synthesis is a classic method for synthesizing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] The Japp-Klingemann reaction is utilized to synthesize the necessary arylhydrazone precursors from β-keto esters or β-keto acids and aryldiazonium salts.[6][7][8]

Data Presentation: Comparison of Synthetic Steps

The following tables summarize the quantitative data for the key steps in the synthesis of this compound from cyclohexanone.

Table 1: Synthesis of Intermediates from Cyclohexanone

| Intermediate | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 2-Hydroxymethylidine cyclohexanone | Cyclohexanone | Ethyl formate, Sodium ethoxide | - | - | - | - |

| Cyclohexane-1,2-dione | Cyclohexanone | Selenium dioxide | Dioxane, Water | ~3 hours | Reflux | ~60%[9] |

Table 2: Synthesis of this compound

| Starting Intermediate | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 2-Hydroxymethylidine cyclohexanone & Phenyl diazonium salt | Phenylhydrazine, Acid | Acetic acid | - | - | Moderate to good[6] |

| Cyclohexane-1,2-dione | Phenylhydrazine hydrochloride | Acetic acid, HCl | - | - | - |

| 2-Aminocyclohexanone hydrochloride | Phenylhydrazine hydrochloride, NaOH | Acetic acid | 5 hours | Reflux | 45-94%[4][10] |

Experimental Protocols

Protocol 1: Synthesis of Cyclohexane-1,2-dione from Cyclohexanone

This protocol is adapted from the established method of oxidizing cyclohexanone using selenium dioxide.[11]

Materials:

-

Cyclohexanone

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide in a mixture of 1,4-dioxane and water.

-

To this solution, add cyclohexanone dropwise with stirring.

-

Heat the reaction mixture to reflux for approximately 3 hours.

-

After the reaction is complete, cool the mixture and filter to remove the precipitated selenium metal.

-

The filtrate, containing the crude 1,2-cyclohexanedione, can be carried forward to the next step or purified by distillation under reduced pressure. The product is often isolated as its more stable dioxime derivative for purification and storage.[9]

Protocol 2: Synthesis of this compound from 2-Aminocyclohexanone Hydrochloride

This protocol describes the Fischer indole synthesis starting from 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride.[10]

Materials:

-

2-Aminocyclohexanone hydrochloride

-

Phenylhydrazine hydrochloride

-

2 N Sodium hydroxide (NaOH) solution

-

80% Acetic acid (HOAc) solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a mixture of 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride, add a 2 N sodium hydroxide solution dropwise and stir for 15 minutes at room temperature.

-

Reflux the mixture for 5 hours.

-

After reflux, add an 80% acetic acid solution.

-

Cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography to yield this compound.

Visualizations

Synthetic Pathway Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. m.youtube.com [m.youtube.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Fischer Indole Synthesis for Tetrahydrocarbazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetrahydrocarbazoles via the Fischer indole synthesis. This method is a cornerstone in organic synthesis, offering a versatile pathway to this privileged scaffold, which is central to numerous pharmacologically active compounds.

Introduction

Tetrahydrocarbazoles (THCs) are a significant class of heterocyclic compounds featuring an indole moiety fused to a cyclohexane ring.[1] This structural motif is present in a wide range of natural products and synthetic molecules with diverse biological activities, including anti-cancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][3] The adaptability of the tetrahydrocarbazole scaffold makes it a valuable building block in drug discovery and development, allowing for systematic exploration of structure-activity relationships to identify promising therapeutic candidates.[2] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most common and efficient methods for preparing these valuable compounds.[1][4]

The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and a cyclohexanone derivative.[4][5] The versatility of this reaction allows for the synthesis of a wide array of substituted tetrahydrocarbazoles by varying the starting materials.

Reaction Mechanism and Experimental Workflow

The Fischer indole synthesis proceeds through a series of well-established steps. Initially, the phenylhydrazine and cyclohexanone condense to form a phenylhydrazone. This intermediate then tautomerizes to an enamine under acidic conditions. A key[3][3]-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final aromatic tetrahydrocarbazole product.[4][5]

A general workflow for the synthesis of tetrahydrocarbazoles via the Fischer indole method is outlined below. This typically involves the reaction of the starting materials under reflux, followed by isolation and purification of the product.

Caption: General experimental workflow for the Fischer indole synthesis of tetrahydrocarbazoles.

The detailed mechanism of the Fischer indole synthesis for the formation of 1,2,3,4-tetrahydrocarbazole is illustrated in the following diagram:

Caption: Mechanism of the Fischer indole synthesis for 1,2,3,4-tetrahydrocarbazole.

Quantitative Data Summary

The yield of tetrahydrocarbazoles via the Fischer indole synthesis is influenced by various factors including the choice of acid catalyst, solvent, reaction temperature, and reaction time. The following table summarizes quantitative data from different reported procedures.

| Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux, 30 min | 75.2 | [5] |

| Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux, 5 min | - | [6] |

| Phenylhydrazine hydrochloride, Cyclohexanone | Glacial Acetic Acid | Boiling, Reflux, 1 hr | 77 | [7] |

| Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Heat | 30.79 | [8] |

| Phenylhydrazine, Cyclohexanone | p-Toluenesulfonic acid (p-TSA) | Microwave (600W), 3 min | 91-93 | [1] |

| Phenylhydrazine, Cyclohexanone | Zinc chloride (ZnCl2) | Microwave (600W), 3 min | 76 | [1] |

| 2-Aminocyclohexanone hydrochloride, Phenylhydrazine hydrochloride | 80% Acetic Acid | Reflux, 5 hr | 73 | [9][10] |

| Phenylhydrazine, Cyclohexanone | Pyridinium-based Ionic Liquid with ZnCl2 | Microwave, 110°C | 89.66 | [11] |

| Phenylhydrazine, Cyclohexanone | H-ZSM-5 Zeolite / Acetic Acid | - | 35-69 | [1] |

| Phenylhydrazine hydrochlorides, Cyclohexanone | Ceric Ammonium Nitrate (CAN) | - | - | [1] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of tetrahydrocarbazoles.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Glacial Acetic Acid[5]

Materials:

-

Cyclohexanone: 5.5 g

-

Phenylhydrazine: 5.4 g

-

Glacial Acetic Acid: 18 g

-

Methanol (for recrystallization): 35 mL

Procedure:

-

To a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.

-

Equip the flask with a reflux condenser and begin stirring. Heat the mixture to reflux.

-

Slowly add 5.4 g of phenylhydrazine dropwise through the top of the condenser over a period of 30 minutes.

-

Continue to reflux the reaction mixture for an additional 30 minutes. The color of the mixture will change from pale yellow to deep red.

-

After reflux, pour the hot reaction mixture into a 250 mL beaker placed in an ice bath and swirl until the product solidifies.

-

Filter the crude product using vacuum filtration.

-

Recrystallize the crude solid from approximately 35 mL of hot methanol.

-

Cool the methanol solution to induce crystallization of the pure 1,2,3,4-tetrahydrocarbazole.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

-

The reported yield for this procedure is 6.4 g (75.2%).[5]

Protocol 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazole[9][10]

Materials:

-

2-Aminocyclohexanone hydrochloride: 79.3 mg (0.53 mmol)

-

Phenylhydrazine hydrochloride: 63.6 mg (0.44 mmol)

-

2 N Sodium Hydroxide solution: 0.48 mL (0.98 mmol)

-

80% Acetic Acid solution: 3 mL

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction flask, combine 79.3 mg of 2-aminocyclohexanone hydrochloride and 63.6 mg of phenylhydrazine hydrochloride.

-

Add 0.48 mL of 2 N sodium hydroxide solution dropwise to the mixture and stir for 15 minutes at room temperature.

-

Add 3 mL of 80% acetic acid solution and heat the mixture to reflux for 5 hours.

-

After cooling to room temperature, pour the reaction mixture into 10 mL of saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product can be further purified by column chromatography if necessary.

-

This procedure has been reported to yield up to 73% of the desired 1-oxo-1,2,3,4-tetrahydrocarbazole.[9][10]

Troubleshooting and Optimization

-

Low Yield: Low yields in Fischer indole synthesis can be due to impure starting materials, improper reaction temperature, or insufficient reaction time.[12] Ensure the purity of phenylhydrazine and cyclohexanone derivatives. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[12]

-

Side Products: The formation of byproducts can be a common issue.[12] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can minimize side reactions.

-

Catalyst Choice: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃) can be effective.[4][12] Screening different catalysts may be necessary to optimize the yield for a specific substrate. Polyphosphoric acid (PPA) is often a highly effective catalyst.[12]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in some cases.[1][11]

Conclusion

The Fischer indole synthesis is a robust and versatile method for the preparation of tetrahydrocarbazoles. By carefully selecting the starting materials and optimizing the reaction conditions, a wide variety of these important heterocyclic compounds can be synthesized in good to excellent yields. The protocols and data presented in these notes serve as a valuable resource for researchers in organic synthesis and drug development.

References

- 1. wjarr.com [wjarr.com]

- 2. nbinno.com [nbinno.com]

- 3. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Solved EXPERIMENT 5 (TO BE DONE ON) Indole synthesis | Chegg.com [chegg.com]

- 8. scribd.com [scribd.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Green Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles

Introduction:

2,3,4,9-Tetrahydro-1H-carbazoles are a pivotal class of heterocyclic compounds widely recognized for their significant presence in natural products and their broad spectrum of pharmacological activities. The development of synthetic routes to these molecules is of paramount importance to researchers in medicinal chemistry and drug development. In alignment with the principles of green chemistry, there is a growing emphasis on creating synthetic methodologies that are not only efficient but also environmentally benign. This document provides detailed application notes and protocols for several green synthesis methods for 2,3,4,9-tetrahydro-1H-carbazoles, designed for researchers, scientists, and drug development professionals. The featured methods include microwave-assisted synthesis, ionic liquid catalysis, ultrasound-assisted synthesis, and nanocatalysis in water, all of which offer significant advantages over traditional synthetic approaches by minimizing waste, reducing reaction times, and employing less hazardous materials.

Microwave-Assisted Catalyst-Free Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. This catalyst-free approach for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles represents a particularly green and efficient method.

Quantitative Data Summary

| Entry | Aniline Derivative | 2-Bromocyclohexanone Derivative | Solvent | Time (min) | Yield (%) |

| 1 | Aniline | 2-Bromocyclohexanone | 2-Ethoxyethanol | 10 | 82 |

| 2 | 4-Methylaniline | 2-Bromocyclohexanone | 2-Ethoxyethanol | 12 | 85 |

| 3 | 4-Methoxyaniline | 2-Bromocyclohexanone | 2-Ethoxyethanol | 10 | 88 |

| 4 | 4-Chloroaniline | 2-Bromocyclohexanone | 2-Ethoxyethanol | 15 | 78 |

| 5 | Aniline | 2-Bromo-4-methylcyclohexanone | 2-Ethoxyethanol | 12 | 80 |

Experimental Protocol

General Procedure for the Microwave-Assisted Catalyst-Free Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles:

-

In a sealed microwave reaction vessel, combine the substituted aniline (1.0 mmol) and the 2-bromocyclohexanone derivative (1.2 mmol).

-

Add 2-ethoxyethanol (3 mL) as the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 150 °C for the time specified in the data table (typically 10-15 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2,3,4,9-tetrahydro-1H-carbazole derivative.

Experimental Workflow

Caption: Workflow for microwave-assisted synthesis.

Ionic Liquid Catalyzed Synthesis under Reflux Conditions

Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability. The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as a catalyst for the Fischer indole synthesis of tetrahydrocarbazoles in methanol offers a simple, efficient, and reusable catalytic system.[1]

Quantitative Data Summary

| Entry | Phenylhydrazine Hydrochloride | Cyclohexanone | Catalyst Loading (mol%) | Time (h) | Yield (%)[1] |

| 1 | Phenylhydrazine HCl | Cyclohexanone | 20 | 2.0 | 92 |

| 2 | 4-Methylphenylhydrazine HCl | Cyclohexanone | 20 | 2.5 | 90 |

| 3 | 4-Methoxyphenylhydrazine HCl | Cyclohexanone | 20 | 2.0 | 94 |

| 4 | 4-Chlorophenylhydrazine HCl | Cyclohexanone | 20 | 3.0 | 88 |

| 5 | Phenylhydrazine HCl | 4-Methylcyclohexanone | 20 | 2.5 | 89 |

The ionic liquid catalyst [bmim(BF4)] can be recovered and reused for up to five consecutive runs without a significant loss of catalytic efficiency.[1]

Experimental Protocol

General Procedure for the [bmim][BF4] Catalyzed Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles:

-

To a round-bottom flask, add the phenylhydrazine hydrochloride derivative (10 mmol), cyclohexanone derivative (12 mmol), and 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (2.0 mmol, 20 mol%).

-

Add methanol (20 mL) as the solvent.

-

Reflux the reaction mixture with stirring for the time indicated in the data table (typically 2-3 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

The ionic liquid remains in the aqueous phase and can be recovered by evaporation of water and then reused after drying under vacuum.

-

Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the pure 2,3,4,9-tetrahydro-1H-carbazole.

Experimental Workflow

Caption: Ionic liquid catalyzed synthesis workflow.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. This method provides an energy-efficient and rapid synthesis of 2,3,4,9-tetrahydro-1H-carbazoles through the Fischer indole synthesis.

Quantitative Data Summary

| Entry | Phenylhydrazine Derivative | Cyclohexanone | Reaction Time (min) | Yield (%) |

| 1 | Phenylhydrazine | Cyclohexanone | 20 | 98 |

| 2 | p-Tolylhydrazine | Cyclohexanone | 25 | 95 |

| 3 | p-Methoxyphenylhydrazine | Cyclohexanone | 20 | 96 |

| 4 | p-Chlorophenylhydrazine | Cyclohexanone | 30 | 92 |

| 5 | p-Nitrophenylhydrazine | Cyclohexanone | 35 | 90 |

Conventional heating at 55-70°C resulted in yields of 72-88%.

Experimental Protocol

General Procedure for the Ultrasound-Assisted Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles:

-

In a suitable reaction vessel, dissolve the phenylhydrazine derivative (10 mmol) and cyclohexanone (11 mmol) in a 1:3 mixture of glacial acetic acid and trifluoroacetic acid (10 mL).

-

Place the reaction vessel in an ultrasonic bath operating at a frequency of 25 kHz.

-

Irradiate the mixture at a temperature of 45-50 °C for the time specified in the data table (typically 20-35 minutes).

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL).

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure 2,3,4,9-tetrahydro-1H-carbazole.

Experimental Workflow

Caption: Ultrasound-assisted synthesis workflow.

Nano-Fe2O3 Catalyzed Synthesis in Water

The use of water as a solvent and a recyclable nanocatalyst represents a highly green synthetic approach. Nano-Fe2O3 is an inexpensive, readily available, and environmentally benign catalyst for the synthesis of tetrahydrocarbazoles at room temperature.[2]

Quantitative Data Summary

| Entry | Phenylhydrazine Hydrochloride | Cyclohexanone | Catalyst | Solvent | Time (h) | Yield (%)[2] |

| 1 | Phenylhydrazine HCl | Cyclohexanone | nano-Fe2O3 (0.5 eq) | Water | 6 | 85 |

The nano-Fe2O3 catalyst can be recovered by simple filtration and reused, although a decrease in yield was observed upon reuse.[2]

Experimental Protocol

General Procedure for the Nano-Fe2O3 Catalyzed Synthesis of 2,3,4,9-tetrahydro-1H-carbazole:

-

In a round-bottom flask, suspend nano-Fe2O3 (0.5 equivalents) in water (10 mL).

-

Add phenylhydrazine hydrochloride (1.0 mmol) and cyclohexanone (1.0 mmol) to the suspension.

-

Stir the reaction mixture vigorously at room temperature for 6 hours.[2]

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to separate the catalyst.

-

Wash the recovered catalyst with water and ethanol and dry for reuse.

-

Extract the filtrate with ethyl acetate (3 x 15 mL).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2,3,4,9-tetrahydro-1H-carbazole.

Experimental Workflow

References

Application Notes and Protocols: PIFA-Mediated Annulation of 2-Aryl Enaminones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the annulation of 2-aryl enaminones mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA). This methodology offers a metal-free approach to constructing complex heterocyclic structures, which are of significant interest in medicinal chemistry and drug development. While the primary literature focuses on the synthesis of carbazolones and 3-acetylindoles, the principles of this oxidative cyclization can be extended to the proposed synthesis of quinoline scaffolds.[1][2][3]

Introduction

The PIFA-mediated annulation of 2-aryl enaminones is a powerful transformation that facilitates the formation of a new C-N bond through an intramolecular oxidative cyclization.[1][2][3] This reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it an attractive method for the synthesis of various nitrogen-containing heterocycles. The versatility of the enaminone scaffold allows for the generation of diverse products, highlighting its potential in the development of novel therapeutic agents.

Reaction Mechanism and Signaling Pathway

The proposed mechanism for the PIFA-mediated annulation of 2-aryl enaminones involves the initial activation of the enaminone nitrogen by PIFA. This is followed by an intramolecular electrophilic attack of the activated nitrogen onto the aryl ring, leading to the formation of a spirocyclic intermediate. Subsequent rearrangement and aromatization yield the final heterocyclic product.

Caption: Proposed mechanism for PIFA-mediated annulation.

Experimental Protocols

The following protocols are based on the successful synthesis of carbazolones from 2-aryl enaminones and can be adapted for the synthesis of quinoline derivatives.[1][2][3]

General Procedure for the PIFA-Mediated Annulation of 2-Aryl Enaminones

A solution of the 2-aryl enaminone (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile) is cooled to 0 °C. To this solution, PIFA (1.2-2.0 equiv) is added portion-wise. The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Proposed Protocol for the Synthesis of Quinolines

This protocol is a proposed adaptation for the synthesis of quinolines from appropriately substituted 2-aryl enaminones.

-

Reactant Preparation: Synthesize the desired 2-aryl enaminone precursor. The aryl group should be substituted to favor the desired regioselectivity of the cyclization to form the quinoline core.

-

Reaction Setup: In a round-bottom flask, dissolve the 2-aryl enaminone (1.0 equiv) in anhydrous acetonitrile (0.1 M).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add PIFA (1.5 equiv) in one portion.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired quinoline product.

Data Presentation

The following tables summarize the quantitative data for the PIFA-mediated synthesis of carbazolone derivatives from various 2-aryl enaminones.[1][2][3] This data provides insight into the substrate scope and potential yields for analogous reactions.

Table 1: PIFA-Mediated Synthesis of Carbazolones

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | H | H | H | 2a | 85 |

| 2 | Me | H | H | 2b | 82 |

| 3 | OMe | H | H | 2c | 78 |

| 4 | Cl | H | H | 2d | 88 |

| 5 | H | Me | H | 2e | 80 |

| 6 | H | H | Me | 2f | 75 |

Table 2: Effect of Substituents on the Aryl Ring

| Entry | Substituent on Aryl Ring | Position | Yield (%) |

| 1 | 4-Me | para | 82 |

| 2 | 4-OMe | para | 78 |

| 3 | 4-Cl | para | 88 |

| 4 | 3-Me | meta | 80 |

| 5 | 2-Me | ortho | 75 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the PIFA-mediated annulation of 2-aryl enaminones.

Caption: General experimental workflow for the synthesis.

Substrate Scope Logical Relationships

This diagram shows the logical relationship between different substrate modifications and their general impact on the reaction outcome based on the synthesis of carbazolones.

Caption: Substrate scope and its impact on reaction yields.

Conclusion

The PIFA-mediated annulation of 2-aryl enaminones represents a valuable synthetic tool for the construction of nitrogen-containing heterocycles. The operational simplicity, mild reaction conditions, and broad substrate tolerance make it a practical method for library synthesis in drug discovery programs. Further exploration of this reaction for the synthesis of quinolines and other related scaffolds is warranted and holds significant promise for the development of new chemical entities with potential therapeutic applications.

References

- 1. Synthesis of carbazolones and 3-acetylindoles via oxidative C–N bond formation through PIFA-mediated annulation of 2-aryl enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Synthesis of carbazolones and 3-acetylindoles via oxidative C-N bond formation through PIFA-mediated annulation of 2-aryl enaminones. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Ondansetron from 2,3-Dihydro-1H-carbazol-4(9H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Ondansetron, a potent 5-HT3 receptor antagonist, utilizing 2,3-dihydro-1H-carbazol-4(9H)-one as a key precursor. The synthesis primarily involves a two-step process commencing with the N-methylated derivative of the precursor, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.

The described synthetic route is an efficient method for producing Ondansetron, focusing on a direct Mannich α-methylenation followed by an alumina-catalyzed Michael addition.[1] This pathway is advantageous due to its concise nature and amenability to large-scale industrial synthesis, achieving a good overall yield.[1]

Overall Synthesis Scheme

The synthesis of Ondansetron from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one is accomplished in two primary steps:

-

Formation of the Exocyclic Methylene Intermediate: A Mannich-related reaction introduces an α-methylene group to 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, yielding 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[1][2]

-